molecular formula C14H12N2O2S B145186 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 134670-46-5

6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No. B145186
CAS RN: 134670-46-5
M. Wt: 272.32 g/mol
InChI Key: IKGDGHBVWWWUGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of imidazothiazole . The molecular formula is C13H10N2O2S2 . It contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .


Synthesis Analysis

The synthesis of similar compounds often involves the Claisen–Schmidt condensation of aldehyde and different methyl ketones . Another method involves the Baylis–Hillman reaction with methyl acrylate catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane) .


Molecular Structure Analysis

The structure of similar compounds has been confirmed using 13C NMR, 1H NMR, and LC–MS . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . It undergoes Baylis–Hillman reaction with methyl acrylate catalyzed by DABCO .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a molar refractivity of 79.5±0.5 cm3, and a polar surface area of 97 Å2 . It also has several freely rotating bonds .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Some thiazole derivatives have shown significant analgesic (pain-relieving) activities . These compounds could potentially be developed into new pain medications.

Anti-inflammatory Activity

Thiazole derivatives have also been found to have anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antimicrobial Activity

Thiazole derivatives have demonstrated antimicrobial properties, making them potential candidates for the development of new antimicrobial drugs .

Antifungal Activity

Thiazole derivatives have shown antifungal properties, suggesting potential use in the development of new antifungal medications .

Antiviral Activity

Thiazole derivatives have been found to have antiviral properties . This suggests potential applications in the development of new antiviral drugs.

Diuretic Activity

Thiazole derivatives have been found to have diuretic properties . Diuretics help the body get rid of excess water and salt.

Antitumor or Cytotoxic Activity

Thiazole derivatives have shown antitumor or cytotoxic activities . This suggests potential applications in the development of new cancer treatments.

properties

IUPAC Name

6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-9-8-19-14-15-13(12(7-17)16(9)14)10-3-5-11(18-2)6-4-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGDGHBVWWWUGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(N12)C=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424361
Record name 6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

CAS RN

134670-46-5
Record name 6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.